FGFR1 inhibitor-9 is a potent compound designed to inhibit the activity of fibroblast growth factor receptor 1 (FGFR1), which plays a significant role in various cancers, including lung and gastric cancers. This compound has garnered attention due to its potential therapeutic applications in oncology, particularly in targeting aberrant FGFR1 signaling pathways that contribute to tumor growth and progression.
The development of FGFR1 inhibitor-9 is rooted in extensive research aimed at identifying effective inhibitors of FGFR1. The compound was synthesized through a series of optimization processes that involved fragment-based virtual screening and molecular docking studies to enhance its inhibitory potency and selectivity against FGFR1 kinase activity .
FGFR1 inhibitor-9 belongs to the class of small-molecule inhibitors. These compounds are characterized by their ability to selectively inhibit the kinase activity of FGFR1 without significantly affecting other kinases, which is crucial for minimizing off-target effects and improving therapeutic efficacy .
The synthesis of FGFR1 inhibitor-9 involved multiple steps, starting from readily available chemical precursors. The process typically includes:
The synthesis typically employs standard organic chemistry techniques involving various solvents and reagents. Reactions are monitored using thin-layer chromatography, and the purity of the final compounds is assessed through high-performance liquid chromatography .
FGFR1 inhibitor-9 features a complex molecular structure characterized by an indazole core with additional functional groups that enhance its binding affinity for FGFR1. The specific structural details include:
The molecular formula for FGFR1 inhibitor-9 is typically represented as C27H31N5O2, with a calculated molecular weight of approximately 456.55 g/mol. The compound exhibits distinct spectral characteristics in NMR and mass spectrometry analyses, confirming its identity and purity .
The reactions involved in synthesizing FGFR1 inhibitor-9 include:
Each reaction step is optimized for yield and purity, often employing protective groups to prevent unwanted side reactions during synthesis. Analytical techniques such as NMR spectroscopy are utilized to monitor reaction progress and confirm product formation .
FGFR1 inhibitor-9 exerts its anticancer effects primarily by binding to the ATP-binding site of FGFR1, thereby preventing its phosphorylation activity. This inhibition disrupts downstream signaling pathways critical for cell proliferation and survival.
The inhibitory potency of FGFR1 inhibitor-9 has been quantified with an IC50 value of approximately 3.3 nM in enzyme assays, indicating its high efficacy in blocking FGFR1 activity compared to other known inhibitors . Molecular docking studies further elucidate the binding interactions between the compound and the receptor, highlighting critical hydrogen bonds and hydrophobic interactions that stabilize the complex .
FGFR1 inhibitor-9 is typically characterized as a white solid with a melting point ranging from 228.1 °C to 232.2 °C. It exhibits good solubility in organic solvents like dimethyl sulfoxide but limited solubility in water.
The compound has demonstrated stability under physiological conditions, with minimal degradation observed during biological assays. Its chemical properties facilitate effective interaction with biological targets while minimizing off-target effects .
FGFR1 inhibitor-9 has significant potential in cancer research due to its selective inhibition of FGFR1. Its applications include:
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.:
CAS No.: 656830-26-1
CAS No.: 15145-06-9
CAS No.: 2448269-30-3